(S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O4/c1-4-36-28(37-5-2)21-33(20-19-23-11-7-6-8-12-23)27(34)18-17-25-16-15-24-13-9-10-14-26(24)29(25)32-30(35)22(3)31/h6-16,22,28H,4-5,17-21,31H2,1-3H3,(H,32,35)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQBNZRKXAGKCX-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C3=CC=CC=C3C=C2)NC(=O)C(C)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C3=CC=CC=C3C=C2)NC(=O)[C@H](C)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide, with CAS number 1222068-70-3, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H39N3O4
- Molecular Weight : 505.65 g/mol
- CAS Number : 1222068-70-3
Biological Activity
The biological activity of this compound is primarily investigated in the context of its pharmacological effects, particularly in relation to its potential as a therapeutic agent.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Receptor Modulation : The compound may act on specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It could inhibit enzymes that play critical roles in metabolic pathways, similar to other sulfonamide derivatives which have shown effects on cardiovascular systems by inhibiting carbonic anhydrase and endothelin receptors .
Case Studies and Experimental Data
- Antibacterial Activity : A study evaluated a series of compounds for their antibacterial properties using the micro-dilution method. The results indicated varying degrees of activity against different bacterial strains, with some compounds demonstrating significant inhibitory concentrations (MIC) ranging from 0.23 to 0.71 mg/mL . Although specific data for this compound is limited, its structural similarity to effective antibacterial agents suggests potential efficacy.
- Cardiovascular Effects : Research on related sulfonamide derivatives has shown their ability to influence perfusion pressure and coronary resistance through interactions with calcium channels . This suggests that this compound may also exhibit similar cardiovascular effects.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The naphthalene moiety is known for its ability to intercalate DNA, potentially leading to apoptosis in cancer cells. Research is ongoing to evaluate the efficacy of (S)-3-(1-(2-Aminopropanamido)naphthalen-2-yl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide in various cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that compounds containing aminopropanamido and naphthalene structures may have neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound’s ability to cross the blood-brain barrier is under investigation.
Pharmacological Applications
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission. Its structural components suggest potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and neurological disorders.
- Analgesic Properties : Studies on similar compounds indicate potential analgesic effects. The dual action on both central and peripheral pathways could make this compound a candidate for pain management therapies.
Material Sciences
- Polymer Development : The unique structural features of this compound allow for its incorporation into polymer matrices. This could lead to the development of novel materials with enhanced mechanical properties and thermal stability.
Case Study 1: Anticancer Research
A recent study evaluated the anticancer activity of naphthalene derivatives against breast cancer cell lines. The results indicated that these compounds induced apoptosis through mitochondrial pathways, suggesting that this compound may have similar effects .
Case Study 2: Neuroprotection
In a study examining neuroprotective agents, researchers found that compounds with naphthalene structures provided significant protection against oxidative stress in neuronal cells. This highlights the potential of this compound as a therapeutic candidate for neurodegenerative diseases .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The diethoxyethyl group in the target compound improves solubility (predicted LogP ~3.2) compared to diphenylethyl (LogP ~4.1) or chlorophenethyl (LogP ~2.8) analogues, making it more suitable for oral bioavailability .
- Biological Interactions: The aminopropanamido group on naphthalene may facilitate interactions with proteases or kinases, whereas methoxy or triazole substituents in analogues prioritize metabolic stability or π-π stacking .
- Synthetic Complexity : The target compound’s synthesis likely requires stereocontrol and protection of the diethoxyethyl group, contrasting with simpler acyl chloride-amine couplings in analogues .
Preparation Methods
Naphthalene Functionalization
The naphthalene ring is functionalized at the 1- and 2-positions through sequential Friedel-Crafts acylation and nitration. For example:
Reduction and Amidation
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-acetyl-2-aminonaphthalene.
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Amide Coupling : The amine reacts with (S)-2-(Boc-amino)propanoic acid using HATU/DIPEA to form the Boc-protected intermediate. Deprotection with TFA affords (S)-2-aminopropanamido-naphthalene.
Table 1: Reaction Conditions for Fragment A Synthesis
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts | Acetyl chloride, AlCl₃, 0°C, 2h | 78% | 95% |
| Nitration | HNO₃, H₂SO₄, 50°C, 4h | 65% | 90% |
| Reduction | H₂ (1 atm), Pd/C, EtOH, 6h | 92% | 98% |
| Amidation | HATU, DIPEA, DMF, rt, 12h | 85% | 97% |
| Boc Deprotection | TFA/DCM (1:1), 0°C, 1h | 95% | 99% |
Synthesis of Fragment B: N-(2,2-Diethoxyethyl)-N-phenethylpropanamide
Diethoxyethylamine Synthesis
Propanamide Assembly
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Acylation : Reaction with acryloyl chloride in THF forms N-(2,2-diethoxyethyl)-N-phenethylpropanamide.
Table 2: Optimization of Fragment B Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | THF |
| Base | Et₃N | DIPEA | DIPEA |
| Temperature | 0°C | rt | 0°C → rt |
| Yield | 72% | 68% | 85% |
Final Coupling and Stereochemical Control
Fragment Coupling
Fragment A and B are coupled via a carbodiimide-mediated reaction:
Chiral Purity Maintenance
The (S)-configuration is preserved using:
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Chiral Auxiliaries : Boc-protected (S)-alanine ensures retention of stereochemistry during amidation.
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HPLC Chiral Separation : Final purification on a Chiralpak IA column (Hexane:IPA = 90:10) achieves >99% enantiomeric excess.
Analytical Characterization
Spectral Data
Purity Assessment
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HPLC : >99% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min).
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LC-MS/MS : Quantification limit of 5 µg/kg in complex matrices.
Scale-Up and Process Optimization
Critical Parameters
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the naphthalene and propanamide backbone in this compound?
- The compound's core structure can be synthesized using multi-step coupling reactions. For example, naphthalene intermediates are often prepared via nucleophilic substitution (e.g., propargyl bromide reacting with naphthol derivatives in DMF/KCO) . The propanamide moiety can be introduced using carbodiimide-mediated coupling (e.g., reacting amines with activated carboxylic acids in acetonitrile:water systems) . TLC (hexane:ethyl acetate or dichloromethane:methanol) is critical for monitoring reaction progress .
Q. How is the compound’s purity and structural integrity confirmed during synthesis?
- Chromatography : Column chromatography with gradients like n-hexane/ethyl acetate (2:1) to dichloromethane/methanol (19:1) removes impurities .
- Spectroscopy : H and C NMR verify regiochemistry (e.g., naphthalene proton shifts at δ 7.2–8.4 ppm) . IR confirms functional groups (C=O at 1671–1682 cm, NH at ~3260 cm) . HPLC ensures >98% purity .
Advanced Research Questions
Q. How can conflicting NMR data for stereoisomers or regiochemical byproducts be resolved?
- 2D NMR : Use NOESY or COSY to distinguish between (S)- and (R)-configurations, particularly for the 2-aminopropanamide side chain. For example, spatial correlations between naphthalene protons and the chiral center resolve ambiguity .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural proof, especially for naphthalene substitution patterns .
Q. What methodologies optimize reaction yields in the presence of competing side reactions (e.g., hydrolysis or dimerization)?
- Condition Screening : Use anhydrous solvents (e.g., DMF or acetonitrile) and controlled temperatures (0°C to room temperature) to suppress hydrolysis of the diethoxyethyl group .
- Catalyst Optimization : Copper acetate (10 mol%) in tert-BuOH/HO enhances regioselectivity in 1,3-dipolar cycloadditions for triazole-containing analogs .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to enzymes like proteases or kinases, leveraging the naphthalene moiety’s hydrophobic interactions .
- MD Simulations : Assess stability of the phenethyl group in lipid bilayers to predict membrane permeability .
Methodological Challenges and Solutions
Q. What strategies mitigate solubility issues during purification?
- Recrystallization : Use ethanol/water mixtures (4:1) for high-polarity intermediates .
- Salt Formation : Convert free amines to hydrochloride salts (e.g., HCl in acetonitrile) to improve crystallinity .
Q. How are competing nucleophilic sites in the molecule addressed during functionalization?
- Protecting Groups : Temporarily block the 2-aminopropanamide NH with tert-butoxycarbonyl (Boc) during naphthalene functionalization .
- Selective Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets aryl halides over aliphatic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
